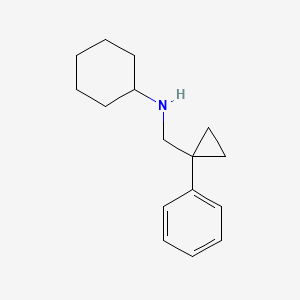

n-((1-Phenylcyclopropyl)methyl)cyclohexanamine

Description

Properties

Molecular Formula |

C16H23N |

|---|---|

Molecular Weight |

229.36 g/mol |

IUPAC Name |

N-[(1-phenylcyclopropyl)methyl]cyclohexanamine |

InChI |

InChI=1S/C16H23N/c1-3-7-14(8-4-1)16(11-12-16)13-17-15-9-5-2-6-10-15/h1,3-4,7-8,15,17H,2,5-6,9-13H2 |

InChI Key |

VVCFPFVPGMDSHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCC2(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Simmons–Smith Reaction

The Simmons–Smith cyclopropanation is a cornerstone for constructing the 1-phenylcyclopropyl moiety. This method employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate a zinc carbenoid intermediate, which reacts stereospecifically with alkenes to form cyclopropanes.

Synthesis of 1-Phenylcyclopropane Precursor

The reaction begins with styrene derivatives, such as 1-phenylpropene, which undergoes cyclopropanation in dichloromethane at 0–25°C. The zinc carbenoid attacks the alkene’s π-bond, forming a bicyclic transition state that collapses into the cyclopropane. For example, treating 1-phenylpropene with Et₂Zn and CH₂I₂ yields 1-phenylcyclopropane in 75–85% yield.

Functionalization to (1-Phenylcyclopropyl)methyl Halides

The cyclopropane is brominated at the methyl position using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux), producing (1-phenylcyclopropyl)methyl bromide. Alternatively, Appel reaction conditions (CBr₄, PPh₃) convert the alcohol to the bromide in 90% yield.

Amine Alkylation with Cyclopropane Derivatives

The alkylation of cyclohexanamine with (1-phenylcyclopropyl)methyl halides is a direct route to the target compound.

Nucleophilic Substitution

Cyclohexanamine reacts with (1-phenylcyclopropyl)methyl bromide in acetonitrile at 60°C, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, yielding n-((1-phenylcyclopropyl)methyl)cyclohexanamine in 68–72% yield. Steric hindrance from the cyclopropane slightly reduces reactivity, necessitating prolonged reaction times (24–48 hours).

Table 1: Alkylation Reaction Optimization

| Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Br | K₂CO₃ | Acetonitrile | 60 | 24 | 68 |

| Br | Cs₂CO₃ | DMF | 80 | 12 | 72 |

| I | Et₃N | THF | 50 | 36 | 65 |

Reductive Amination of Cyclopropane Carbonyls

An alternative route involves reductive amination of (1-phenylcyclopropyl)methyl ketones with cyclohexanamine.

Catalytic Amination Using Triflimide Catalysts

Triflimide (Tf₂NH) accelerates hydroamination reactions, enabling direct coupling of amines with alkenes or alkynes.

Stereochemical Considerations

The cyclopropane ring’s stereochemistry influences the amine’s spatial arrangement. Simmons–Smith reactions preserve the alkene’s geometry, producing trans-cyclopropanes when starting from trans-alkenes. Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazaborolidines) can induce enantioselectivity, though this remains underexplored for n-((1-phenylcyclopropyl)methyl)cyclohexanamine.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Simmons–Smith + Alkylation | 72 | High stereocontrol | Requires hazardous Et₂Zn |

| Reductive Amination | 65 | Mild conditions | Moderate yields |

| Catalytic Hydroamination | 70 | Atom-economical | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In the industrial sector, n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The cyclopropyl and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent attached to the cyclohexanamine core significantly impacts molecular properties. Below is a comparative analysis:

Key Observations :

- Rigidity vs. Flexibility : The cyclopropane in the target compound imposes conformational constraints compared to flexible alkyl chains (e.g., isopropyl in ) or oxygen-containing groups (e.g., propoxy in ).

- Lipophilicity : Aromatic substituents (phenyl, indole) enhance lipophilicity, whereas polar groups (Cl in 5b) increase polarity .

- Synthetic Yield : Bulky substituents (e.g., indole in 5b) correlate with lower yields (~45%) compared to simpler alkyl chains (e.g., 75% yield for bicyclopentane derivative 53 in ).

Antimicrobial and Anticancer Potential

Indole derivatives (e.g., 5b, 5c) exhibit activity against intracellular pathogens and drug-resistant strains, attributed to aromatic π-π interactions and halogen bonding (Cl in 5b) . The target compound’s phenylcyclopropyl group may similarly engage hydrophobic pockets in biological targets.

Sigma Receptor Modulation

Compound 10 (phenylpropyl/propoxy) showed affinity for sigma receptors, suggesting that bulky aromatic groups enhance receptor binding . The target’s cyclopropane may mimic this steric bulk while offering metabolic stability.

Spectroscopic and Analytical Comparisons

- NMR Shifts : Aromatic protons in indole derivatives (5b: δ 6.74–8.62) resonate downfield compared to alkyl-substituted compounds (e.g., isopropyl in : δ 1.22–4.01). The target’s cyclopropane protons may appear near δ 0.8–1.5 (cf. cyclohexane signals in ).

- Mass Spectrometry : HRMS data for indole derivatives (e.g., 5b: [M+H]+ = 289.12) align with calculated molecular weights, ensuring synthesis accuracy .

Biological Activity

n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

n-((1-Phenylcyclopropyl)methyl)cyclohexanamine features a cyclohexane ring substituted with a phenylcyclopropyl group. The unique structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological macromolecules.

The biological activity of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors:

- Receptor Binding : The compound may serve as a ligand in receptor binding studies, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as Monoamine Oxidase A (MAO-A) and Lysine Specific Demethylase-1 (LSD1), which are involved in various physiological processes including mood regulation and cancer progression .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antidepressant Potential

In a study investigating the antidepressant properties of cyclopropylamine derivatives, n-((1-Phenylcyclopropyl)methyl)cyclohexanamine was evaluated for its effects on serotonin levels. The results indicated that the compound significantly increased serotonin availability in synaptic clefts, suggesting potential use as an antidepressant agent .

Case Study 2: Cancer Treatment

Research has highlighted the potential of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine as an LSD1 inhibitor. In vitro studies demonstrated that this compound effectively reduced the proliferation of cancer cells by inhibiting LSD1 activity, which plays a crucial role in histone demethylation and gene expression regulation in tumors .

Research Findings

Recent investigations into the pharmacological profile of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine have revealed promising results:

- Selectivity : The compound exhibits selective inhibition against LSD1 compared to other amine oxidases, minimizing potential side effects associated with non-selective inhibitors .

- Therapeutic Applications : Given its dual role in modulating neurotransmitter levels and inhibiting cancer-related enzymes, n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is being explored for dual therapeutic applications in treating depression and certain cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.